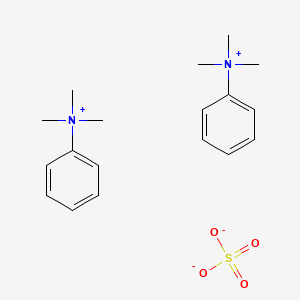
Bis(N,N,N-trimethylanilinium) sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(N,N,N-trimethylanilinium) sulfate: is a chemical compound that belongs to the class of trialkylammonium salts. These salts are known for their dual reactivity through both the aryl group and the N-methyl groups. This compound has found applications in various fields due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Bis(N,N,N-trimethylanilinium) sulfate typically involves the reaction of N,N,N-trimethylaniline with sulfuric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Reaction of N,N,N-trimethylaniline with sulfuric acid: This step involves the addition of sulfuric acid to N,N,N-trimethylaniline under controlled temperature and stirring conditions.
Isolation of the product: The reaction mixture is then subjected to purification processes such as crystallization or filtration to isolate the this compound.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial production may involve continuous flow reactors and automated systems to maintain consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: Bis(N,N,N-trimethylanilinium) sulfate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized products.
Reduction: Reduction reactions can convert this compound into reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Various reagents, including halogens and nucleophiles, can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of N-oxide derivatives, while reduction may yield amine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Bis(N,N,N-trimethylanilinium) sulfate is widely used in synthetic chemistry for cross-coupling reactions, aryl etherification, and fluorine radiolabelling . It serves as an electrophilic methylating reagent and is involved in phase-transfer catalysis and supramolecular recognition .
Biology and Medicine: In biological and medical research, this compound is used in the design of antimicrobial polymers and pH sensing . Its unique reactivity makes it valuable in various biochemical applications.
Industry: Industrially, the compound is used in polymer design and as a reagent in various chemical processes . Its dual reactivity through the aryl group and N-methyl groups makes it versatile for multiple applications.
Wirkmechanismus
The mechanism of action of Bis(N,N,N-trimethylanilinium) sulfate involves its dual reactivity through both the aryl group and the N-methyl groups . This dual reactivity allows the compound to participate in various chemical reactions, including methylation and arylation. The compound’s reactivity is influenced by the presence of counterions and the specific reaction conditions .
Vergleich Mit ähnlichen Verbindungen
- N,N,N-trimethylanilinium iodide
- N,N,N-trimethylanilinium chloride
- N,N,N-trimethylanilinium bromide
Comparison: Bis(N,N,N-trimethylanilinium) sulfate is unique due to its sulfate counterion, which influences its reactivity and stability compared to other similar compounds with different counterions . The sulfate counterion provides distinct solubility and reactivity properties, making it suitable for specific applications where other trialkylammonium salts may not be as effective .
Eigenschaften
CAS-Nummer |
28891-89-6 |
|---|---|
Molekularformel |
C18H28N2O4S |
Molekulargewicht |
368.5 g/mol |
IUPAC-Name |
trimethyl(phenyl)azanium;sulfate |
InChI |
InChI=1S/2C9H14N.H2O4S/c2*1-10(2,3)9-7-5-4-6-8-9;1-5(2,3)4/h2*4-8H,1-3H3;(H2,1,2,3,4)/q2*+1;/p-2 |
InChI-Schlüssel |
SKHXPVCYLIQGKF-UHFFFAOYSA-L |
Kanonische SMILES |
C[N+](C)(C)C1=CC=CC=C1.C[N+](C)(C)C1=CC=CC=C1.[O-]S(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















